molecular formula C11H12O2 B2902727 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 91142-58-4

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B2902727
CAS RN: 91142-58-4
M. Wt: 176.215
InChI Key: VWCCBMWZNOWFDT-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid” is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .

Advantages and Limitations for Lab Experiments

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several advantages for lab experiments. It is a stable compound, which makes it easy to handle and store. It has also been reported to have low toxicity, which makes it safe to use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which may limit its use in aqueous systems. Additionally, this compound may undergo oxidation in the presence of air or light, which may affect its stability.

Future Directions

For research on 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid include investigating its anticancer properties, studying its potential as an antiviral and antibacterial agent, exploring its use in drug delivery systems, and developing more efficient synthesis methods.

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has been extensively studied for its various applications in the field of chemistry and biology. It has been reported to have potential anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

2-methyl-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCCBMWZNOWFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.80 g, 9.46 mmol) in THF/water/MeOH (4/1/1 mL respectively) was added lithium hydroxide monohydrate (1.19 g, 28.4 mmol). The reaction mixture stirred at ambient temperature 4 h, acidified to pH 3 with 1 N HCl and extracted with Et2O (2×25 mL). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo affording the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.39 (s, 3H), 2.83 (d, J=15.9 Hz, 2H), 3.50 (d, J=15.9 Hz, 2H), 7.12-7.23 (m, 4H).
Quantity
1.8 g
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reactant
Reaction Step One
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1.19 g
Type
reactant
Reaction Step One
Name
THF water MeOH
Quantity
0 (± 1) mol
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solvent
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reactant
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran/H2O/methanol (4 mL/1 mL/1 mL) solution of the methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.80 g, 9.46 mmol) was added lithium hydroxide monohydrate (1.19 g, 28.39 mmol). The reaction mixture stirred at ambient temperature for 4 hours and then the mixture was acidified to pH 3 using 1N HCl. The organics were extracted twice with 25 mL diethyl ether, the combined organics were washed with brine and then dried (Na2SO4), filtered and concentrated to as 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran H2O methanol
Quantity
4 mL
Type
solvent
Reaction Step Two

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